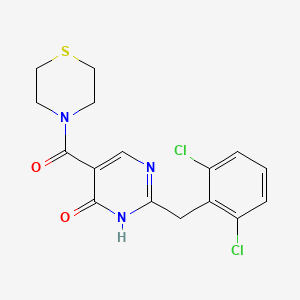

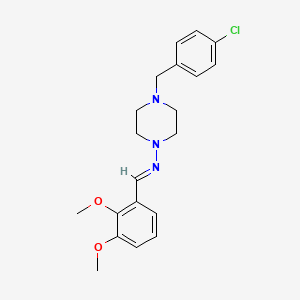

4-chloro-N-(2,4,5-trichlorophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of specific benzoyl derivatives with chlorophenyl compounds. A study by Saeed et al. (2010) described a two-step synthesis process involving refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride to afford a specific intermediate, followed by treatment with 2-methyl benzoic acid (Saeed, Hussain, Abbas, & Bolte, 2010).

Molecular Structure Analysis

The molecular structure of related benzamide compounds has been extensively analyzed through X-ray diffraction and spectroscopic methods. For instance, Demir et al. (2016) conducted X-ray diffraction studies along with DFT calculations to understand the molecular structure of a similar compound, revealing detailed geometrical configurations (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).

Chemical Reactions and Properties

Chemical reactions involving 4-chloro-N-(2,4,5-trichlorophenyl)benzamide derivatives often result in the formation of complex structures with unique properties. Shajari et al. (2015) described a three-component reaction involving benzoic acid derivatives, leading to the formation of 1,3,4-oxadiazole-2-carboxamide derivatives, highlighting the compound's versatility in synthetic chemistry (Shajari, Kazemizadeh, & Ramazani, 2015).

Physical Properties Analysis

The physical properties of benzamide compounds, including those similar to 4-chloro-N-(2,4,5-trichlorophenyl)benzamide, are often characterized by their crystal structures and hydrogen bonding patterns. Gowda et al. (2008) reported on the crystal structure of a closely related compound, emphasizing the significance of N—H⋯O hydrogen bonds in determining the compound's physical properties (Gowda, Tokarčı́k, Kožíšek, Sowmya, & Fuess, 2008).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are influenced by their molecular structure and the presence of chloro and amide groups. Kara et al. (2013) performed a detailed study on 4-chloro-N-(2-methoxyphenyl) benzamidoxime, demonstrating the impact of intramolecular hydrogen bonding on the compound's chemical behavior (Kara, Sagdinc, & Karadayı, 2013).

Aplicaciones Científicas De Investigación

Antimicrobial Applications

4-chloro-N-(2,4,5-trichlorophenyl)benzamide derivatives have been explored for their antimicrobial properties. For instance, derivatives of thiourea containing 2,4,5-trichlorophenyl groups demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their ability to grow in biofilms. This indicates potential for the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Pharmaceutical Synthesis

In the realm of pharmaceutical chemistry, 4-chloro-N-(2,4,5-trichlorophenyl)benzamide has been involved in the synthesis of compounds with potential medical applications. For example, a study on ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives revealed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most derivatives displaying non-cytotoxic nature towards human cancer cell lines. This suggests the utility of these compounds in anti-tubercular drug discovery (U. Nimbalkar, J. Seijas, Rachna Borkute, Manoj G. Damale, J. Sangshetti, D. Sarkar, A. P. Nikalje, 2018).

Material Science

In the field of materials science, derivatives of 4-chloro-N-(2,4,5-trichlorophenyl)benzamide have been explored for enhancing the properties of materials. A study on UV-induced graft polymerization of acrylamide on cotton fabrics using benzophenone derivatives showcased the successful grafting of polyacrylamide, which imparted excellent antibacterial abilities to the treated fabrics (K. Hong, Ning Liu, Gang Sun, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-N-(2,4,5-trichlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl4NO/c14-8-3-1-7(2-4-8)13(19)18-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIGXNCTLLMFAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2,4,5-trichlorophenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)

![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)

![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)

![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)

![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)